molecular formula C11H14O3 B14130759 2-Methoxy-1-(4-methoxy-3-methylphenyl)ethanone CAS No. 104295-98-9

2-Methoxy-1-(4-methoxy-3-methylphenyl)ethanone

Katalognummer: B14130759
CAS-Nummer: 104295-98-9
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: IDYOCNXUALSBGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-1-(4-methoxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C10H12O3 It is a derivative of acetophenone, where the phenyl ring is substituted with methoxy and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(4-methoxy-3-methylphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction can be carried out by reacting 4-methoxy-3-methylphenol with methoxyacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-1-(4-methoxy-3-methylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-1-(4-methoxy-3-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 2-Methoxy-1-(4-methoxy-3-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, potentially exerting biological effects such as antimicrobial or anti-inflammatory activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Methoxy-4-methylphenyl)ethanone
  • 1-(4-Methoxy-2-methylphenyl)ethanone
  • 1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone

Uniqueness

2-Methoxy-1-(4-methoxy-3-methylphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both methoxy and methyl groups can enhance its solubility and stability, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

104295-98-9

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

2-methoxy-1-(4-methoxy-3-methylphenyl)ethanone

InChI

InChI=1S/C11H14O3/c1-8-6-9(10(12)7-13-2)4-5-11(8)14-3/h4-6H,7H2,1-3H3

InChI-Schlüssel

IDYOCNXUALSBGE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C(=O)COC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.